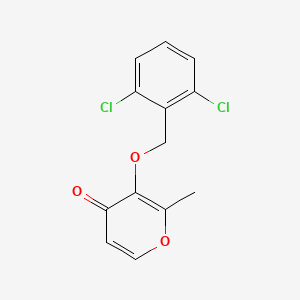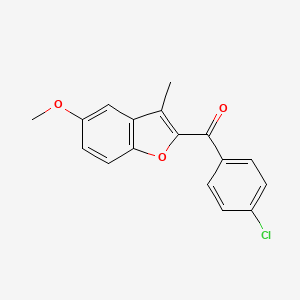![molecular formula C21H11Cl3F6N2O2 B3035174 [[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methyl] N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 303151-79-3](/img/structure/B3035174.png)
[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methyl] N-[3-(trifluoromethyl)phenyl]carbamate
Vue d'ensemble
Description
The compound [[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methyl] N-[3-(trifluoromethyl)phenyl]carbamate is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a trifluoromethyl group and a chlorine atom . The compound also contains a phenyl ring substituted with a dichloro group and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring and a phenyl ring, both substituted with trifluoromethyl groups . The carbamate linkage connects these two rings. The presence of the trifluoromethyl groups and the chlorine atoms would likely influence the compound’s reactivity and properties.Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the trifluoromethyl groups and the chlorine atoms . These groups are electron-withdrawing, which means they pull electron density away from the rest of the molecule, making certain positions on the molecule more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the trifluoromethyl groups and the chlorine atoms would likely affect the compound’s polarity, solubility, and stability .Applications De Recherche Scientifique
Isomorphous Methyl- and Chloro-substituted Analogues
Research on isomorphous methyl- and chloro-substituted small heterocyclic analogues, including structures similar to [[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methyl] N-[3-(trifluoromethyl)phenyl]carbamate, has shown that these structures obey the chlorine-methyl exchange rule. The study also highlights the challenges in detecting isomorphism automatically due to extensive disorder in such structures (Swamy et al., 2013).
Glycine Transporter 1 Inhibition
Analogous compounds to [[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methyl] N-[3-(trifluoromethyl)phenyl]carbamate have been identified as potent glycine transporter 1 (GlyT1) inhibitors. This research is significant in the context of central nervous system drug development, with potential applications in treating neurological disorders (Yamamoto et al., 2016).
Synthesis of Furo[3,2-c]pyridine Derivatives
The synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, which are structurally related to the chemical , has been explored. These derivatives have potential applications in various chemical and pharmaceutical research areas (Bradiaková et al., 2009).
NF-kappaB and AP-1 Gene Expression Inhibition
Structural analogues of [[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methyl] N-[3-(trifluoromethyl)phenyl]carbamate have been investigated for their potential to inhibit NF-kappaB and AP-1 gene expression. These findings are significant in the field of gene regulation and potential therapeutic applications (Palanki et al., 2000).
Synthesis of Acrylate and Acrylonitrile Derivatives
The synthesis of novel derivatives containing (3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)phenyl groups has been explored. These compounds have shown significant biological activities, including broad-spectrum fungicidal activity, which is important for agricultural applications (Yu et al., 2006).
Propriétés
IUPAC Name |
[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methyl] N-[3-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11Cl3F6N2O2/c22-12-4-5-14(15(23)8-12)18(17-16(24)7-11(9-31-17)21(28,29)30)34-19(33)32-13-3-1-2-10(6-13)20(25,26)27/h1-9,18H,(H,32,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTIJRQDBOCNBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)OC(C2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11Cl3F6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501105325 | |
| Record name | Carbamic acid, [3-(trifluoromethyl)phenyl]-, [3-chloro-5-(trifluoromethyl)-2-pyridinyl](2,4-dichlorophenyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501105325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(2,4-dichlorophenyl)methyl] N-[3-(trifluoromethyl)phenyl]carbamate | |
CAS RN |
303151-79-3 | |
| Record name | Carbamic acid, [3-(trifluoromethyl)phenyl]-, [3-chloro-5-(trifluoromethyl)-2-pyridinyl](2,4-dichlorophenyl)methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303151-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [3-(trifluoromethyl)phenyl]-, [3-chloro-5-(trifluoromethyl)-2-pyridinyl](2,4-dichlorophenyl)methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501105325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1-Benzylpiperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B3035091.png)
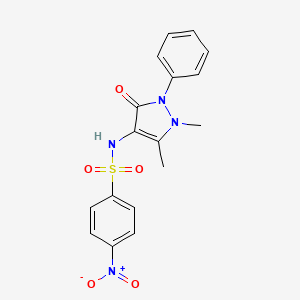
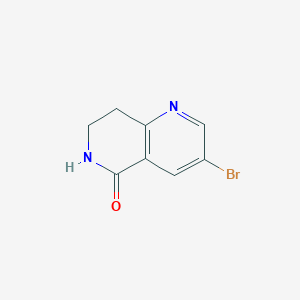

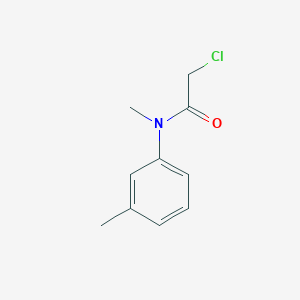
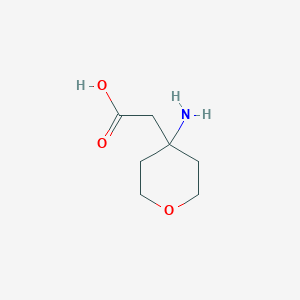
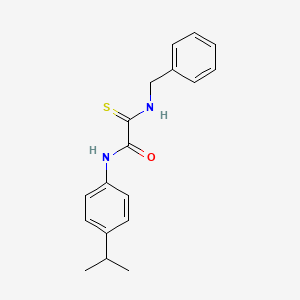
![2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B3035100.png)
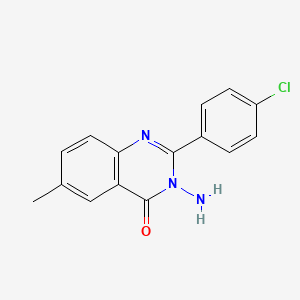
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B3035103.png)
![4-(2,4-dichlorophenoxy)-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B3035104.png)
